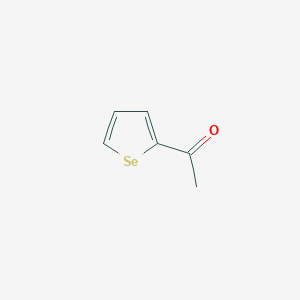

Ethanone, 1-selenophene-2-yl-

Description

Significance of Selenophene-Containing Molecules in Contemporary Chemical Research

Selenophene (B38918) derivatives are at the forefront of materials science and medicinal chemistry research. mdpi.comontosight.ai In materials science, their incorporation into conjugated polymers has led to the development of high-performance organic electronic materials. researchgate.net These materials are integral to organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). mdpi.comontosight.ai The larger atomic radius and greater polarizability of selenium compared to sulfur (in its analogue, thiophene) often result in enhanced charge transport characteristics and improved device performance. beilstein-journals.orgtaylorandfrancis.com Specifically, polymers containing selenophene units can exhibit higher electron mobility due to better orbital overlap. taylorandfrancis.com

In the realm of medicinal chemistry, selenophene-containing molecules have demonstrated a wide spectrum of biological activities. ontosight.ai Research has highlighted their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant agents. mdpi.comresearchgate.net The unique electronic nature of the selenophene ring can influence the molecule's interaction with biological targets, leading to promising therapeutic effects.

Overview of Heterocyclic Acetyl Derivatives in Synthetic Chemistry

Heterocyclic acetyl derivatives, such as Ethanone, 1-selenophene-2-yl-, are pivotal intermediates in synthetic organic chemistry. The acetyl group is a versatile functional group that can undergo a wide array of chemical transformations. It can act as a precursor for the formation of other functional groups, a directing group for substitution reactions on the heterocyclic ring, and a key component in condensation reactions to build more complex molecular architectures. scispace.com

For instance, the carbonyl group of the acetyl moiety can be reduced to an alcohol, converted to an amine via reductive amination, or participate in aldol (B89426) and Claisen-type condensations. The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. iitkgp.ac.in This reactivity makes heterocyclic acetyl derivatives valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Historical Context of Selenophene-Based Organic Compounds

The history of selenophene chemistry is rooted in the discovery of selenium itself by the Swedish chemist Jöns Jacob Berzelius in 1817. The first foray into organoselenium chemistry is often credited to Löwig's synthesis of diethylselenium in 1836. However, the synthesis of selenophene and its derivatives came much later. The first synthesis of the parent selenophene was reported in 1927, which involved heating selenium with acetylene. smolecule.com

Early synthetic methods for selenophene derivatives often required harsh, high-temperature conditions. It was not until the latter half of the 20th century, particularly the 1980s and 1990s, that milder and more efficient synthetic methodologies began to emerge. Recent decades have seen the development of sophisticated techniques, including metal-catalyzed cross-coupling reactions and C-H bond functionalization, which have made a wide range of selenophene derivatives, including Ethanone, 1-selenophene-2-yl-, more accessible for research. mdpi.com

Research Landscape of Acetylselenophenes: A Focus on Ethanone, 1-selenophene-2-yl-

Ethanone, 1-selenophene-2-yl-, commonly known as 2-acetylselenophene, is a cornerstone of modern selenophene chemistry. Its synthesis is typically achieved through the Friedel-Crafts acylation of selenophene with acetic anhydride (B1165640) or acetyl chloride, often using a Lewis acid catalyst. acs.orgmagritek.com

Table 1: Physicochemical Properties of Ethanone, 1-selenophene-2-yl-

| Property | Value |

| Chemical Formula | C₆H₆OSe |

| Molar Mass | 173.07 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 48-52 °C |

| Boiling Point | 115-117 °C at 15 mmHg |

The research landscape for 2-acetylselenophene is rich and varied, with a significant focus on its utility as a synthetic intermediate. It is a key starting material for the synthesis of a multitude of more complex selenophene derivatives. For example, it can undergo condensation reactions with various aldehydes to form chalcone (B49325) analogues, which have been investigated for their biological activities. scispace.com Furthermore, recent research has explored the direct alkynylation of 2-acetylselenophene, a palladium-catalyzed reaction that forms new carbon-carbon bonds at the 5-position of the selenophene ring. researchgate.net This reaction highlights the ongoing development of novel synthetic methods to functionalize this important heterocycle.

Studies on the kinetics of the enolisation of 2-acetylselenophene have also been conducted, providing fundamental insights into its reactivity. iitkgp.ac.inacs.org This fundamental understanding is crucial for optimizing its use in various synthetic transformations. The continued exploration of the synthesis, reactivity, and application of Ethanone, 1-selenophene-2-yl- underscores its central role in the advancement of organoselenium chemistry and its contribution to the development of new functional materials and potential therapeutic agents.

Structure

2D Structure

Properties

CAS No. |

15429-03-5 |

|---|---|

Molecular Formula |

C6H6OSe |

Molecular Weight |

173.08 g/mol |

IUPAC Name |

1-selenophen-2-ylethanone |

InChI |

InChI=1S/C6H6OSe/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 |

InChI Key |

ZGPHGDUKOZWMBI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C[Se]1 |

Canonical SMILES |

CC(=O)C1=CC=C[Se]1 |

Other CAS No. |

15429-03-5 |

Synonyms |

Ethanone, 1-selenophene-2-yl- |

Origin of Product |

United States |

Synthetic Methodologies for Ethanone, 1 Selenophene 2 Yl and Its Structural Analogues

Direct Acylation Routes to Ethanone, 1-selenophene-2-yl-

Direct acylation involves the introduction of an acetyl group onto a pre-existing selenophene (B38918) ring through electrophilic aromatic substitution. This is the most common and straightforward approach to synthesizing the target compound.

The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a cornerstone for acylating aromatic and heteroaromatic compounds. wikipedia.org The reaction of selenophene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, yields Ethanone, 1-selenophene-2-yl-. lookchem.com

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid. sigmaaldrich.com This electrophile is then attacked by the electron-rich selenophene ring. Selenophene, like other five-membered heterocycles such as furan (B31954) and thiophene (B33073), undergoes electrophilic substitution preferentially at the α-position (C2). researchgate.net This high regioselectivity is attributed to the greater stability of the cationic intermediate (σ-complex) formed during α-attack, where the positive charge can be more effectively delocalized with the participation of the selenium heteroatom. researchgate.net Unlike Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing acyl group, which deactivates the ring towards further substitution, thus preventing polysubstitution products. organic-chemistry.org A stoichiometric amount of the Lewis acid is typically required, as it complexes with the product ketone. wikipedia.orgsigmaaldrich.com

Table 1: Typical Conditions for Friedel-Crafts Acylation of Selenophene

| Acylating Agent | Catalyst | Solvent | Typical Yield |

|---|---|---|---|

| Acetic anhydride | AlCl₃ (Aluminium chloride) | Benzene (B151609) or CS₂ | Good to High |

| Acetyl chloride | SnCl₄ (Tin(IV) chloride) | Benzene | High |

| Acetic anhydride | H₃PO₄ (Phosphoric acid) | - | Moderate |

This table presents generalized conditions reported for the acylation of five-membered heterocycles.

While the classic Friedel-Crafts reaction is effective, research has explored alternative and potentially milder or more environmentally friendly catalytic systems. These methods aim to reduce the use of corrosive and moisture-sensitive Lewis acids like Aluminium chloride. organic-chemistry.org

Examples of alternative approaches applicable to aromatic systems include:

Solid Acid Catalysts: Heterogeneous catalysts like zeolites or metal oxides (e.g., Zinc Oxide) can facilitate Friedel-Crafts acylation. These catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recyclability. organic-chemistry.org

Metal Triflate Catalysts: Lanthanide or other metal triflates are known to be water-tolerant Lewis acid catalysts for various organic transformations, including acylations.

Solvent-Free Conditions: Acylations mediated by certain catalysts can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction, thereby aligning with the principles of green chemistry. organic-chemistry.org

Highly Activating Solvents: The use of solvents like hexafluoro-2-propanol has been shown to promote intermolecular Friedel-Crafts acylation of some heterocycles even without an additional Lewis acid catalyst. organic-chemistry.org

Precursor-Based Synthesis of Selenophene-2-yl-Ethanones

An alternative to direct acylation of the selenophene ring is to construct the heterocyclic system with the acetyl group already incorporated or to introduce it onto a pre-functionalized selenophene derivative.

The synthesis of the selenophene ring itself can be achieved from various acyclic precursors. Once the ring is formed, it can be further functionalized. A number of methods have been developed for constructing the selenophene scaffold. mdpi.com For instance, the reaction of 1,4-diarylbutane-1,4-diones with a selenium-transfer reagent like Woollins' reagent provides an efficient route to 2,5-diarylselenophenes. researchgate.net Similarly, intramolecular cyclization of 1,3-dienyl bromides in the presence of a selenium source like Potassium selenocyanate (B1200272) (KSeCN) and a copper catalyst can yield substituted selenophenes. mdpi.com

Once a functionalized selenophene, such as 2-bromoselenophene (B187646), is obtained, the acetyl group can be introduced. A common strategy involves:

Metal-Halogen Exchange: Treatment of 2-bromoselenophene with a strong organometallic base like n-butyllithium at low temperature generates 2-lithioselenophene.

Acylation: The resulting highly nucleophilic organolithium species is then quenched with an electrophilic acetyl source, such as acetyl chloride or N,N-dimethylacetamide, to furnish Ethanone, 1-selenophene-2-yl-.

Regioselectivity is a critical aspect of selenophene chemistry. As established, the direct electrophilic acylation of unsubstituted selenophene shows a very high preference for the C2 position over the C3 position. researchgate.net Quantum chemical calculations confirm that the positional selectivity in five-membered heterocycles is strongly influenced by the ability of the heteroatom to stabilize the reaction intermediates. researchgate.net The order of substrate reactivity in electrophilic substitution is generally pyrrole (B145914) >> furan > selenophene > thiophene. researchgate.netresearchgate.net

For selenophene rings that already bear a substituent, the regiochemical outcome of a subsequent acylation is dictated by the electronic and steric properties of that substituent.

An activating, ortho-, para-directing group at C2 will direct incoming electrophiles primarily to the C5 position.

A deactivating, meta-directing group at C2 will direct incoming electrophiles to the C4 position.

This predictable regioselectivity allows for the rational synthesis of specifically substituted Ethanone, 1-selenophene-2-yl- analogues. Stereoselectivity is not a factor in the synthesis of the achiral target molecule itself but becomes paramount when the ketone is used as a prochiral substrate for subsequent reactions, such as asymmetric reduction to a chiral alcohol.

Table 2: Precursor Types for the Synthesis of the Selenophene Ring

| Precursor Type | Description | Synthetic Strategy | Reference |

|---|---|---|---|

| Acyclic π-Systems | 1,3-Diynes or 1,3-Dienyl Bromides | Addition of a selenium nucleophile followed by intramolecular cyclization. | mdpi.com |

| Organoselenium Precursors | Selenoenynes or Selanyl Propargyl Alcohols | Intramolecular cyclization, often promoted by electrophiles like Iodine. | mdpi.comnih.gov |

| Arylalkynes | ortho-Halogenated Arylalkynes | Reaction with elemental selenium followed by SNAr and intramolecular annulation. | mdpi.com |

| 1,4-Dicarbonyls | 1,4-Diketones (e.g., hexane-2,5-dione) | Reaction with a selenium-transfer reagent (e.g., P₄Se₁₀ or Woollins' reagent). | researchgate.net |

Divergent Synthetic Strategies for Advanced Selenophene Architectures

A divergent synthesis is a strategy where a common intermediate is used to generate a library of structurally diverse compounds. nih.govbeilstein-journals.org Ethanone, 1-selenophene-2-yl- is an excellent example of such an intermediate, as its acetyl group provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular frameworks.

One notable example is the use of 2-acylselenophenes as precursors for the one-pot synthesis of 2-(selenophen-2-yl)pyrroles. This transformation, achieved by reacting the ketone with acetylenes, creates a new, complex heterocyclic ensemble from a simple starting material. lookchem.com These resulting pyrrole-selenophene systems are valuable precursors for creating advanced materials like conducting electrochromic polymers. lookchem.com

The reactivity of the acetyl group can be harnessed in various ways:

Condensation Reactions: Aldol (B89426) or Claisen-Schmidt condensations with aldehydes or ketones can extend the carbon chain, forming α,β-unsaturated ketones (chalcones), which are themselves versatile intermediates.

Oxidation/Reduction: The ketone can be reduced to a secondary alcohol or oxidized via reactions like the Willgerodt-Kindler reaction to afford amides or thioamides.

Heterocycle Formation: The acetyl group can be incorporated into a new ring system through reactions with bifunctional reagents. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) yields oximes.

These divergent pathways underscore the value of Ethanone, 1-selenophene-2-yl- not just as a final product, but as a key strategic intermediate in the synthesis of functional materials and complex organic molecules.

Synthesis of Substituted Selenophenes from Ketene (B1206846) Dithioacetals and Sodium Selenide (B1212193)

A practical and efficient two-step method for the synthesis of various substituted selenophenes has been developed utilizing ketene dithioacetals and sodium selenide. nih.gov This approach involves the reaction of freshly prepared sodium selenide with a ketene dithioacetal in a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with an appropriate halide. The reaction is typically stirred at a moderate temperature, for instance 50 °C, for several hours. Following the reaction, the mixture is quenched with water, leading to the precipitation of the crude product, which can then be purified by crystallization. nih.gov

The sodium selenide required for this synthesis can be prepared by reacting selenium with sodium hydroxide (B78521) and sodium formaldehyde (B43269) sulfoxylate (B1233899) in water. nih.gov This method provides a versatile route to a range of substituted selenophenes, which can be precursors to or analogues of Ethanone, 1-selenophene-2-yl-.

Annulation Reactions for Fused Selenophene Systems (e.g., Benzo[b]selenophenes, Selenophenopyrazoles)

Annulation reactions represent a powerful strategy for constructing fused selenophene systems, where the selenophene ring is part of a larger, polycyclic aromatic structure. These methods often involve intramolecular cyclization of appropriately substituted precursors.

One common approach is the intramolecular cyclization of selenium-functionalized arenes that contain an ortho-alkynyl group. scispace.com These reactions can be promoted by various transition metal catalysts or electrophilic species. scispace.com For instance, iron(III) chloride has been used to promote the cascade cyclization of ortho-diynyl benzyl (B1604629) chalcogenides to form isochromene-fused selenophenes. cdnsciencepub.com Similarly, copper(I)-catalyzed annulation of vinyl selenides has been employed to synthesize 2-arylselanylbenzo[b]selenophenes. researchgate.net

Another strategy involves the reaction of 2-(2-bromoaryl)imidazo[1,2-a]pyridines with selenium powder, catalyzed by copper(I), to produce imidazo[1,2-a]pyridine-fused benzo[b]selenophene (B1597324) derivatives. researchgate.net Palladium-catalyzed tandem C-5 arylation followed by an annulation reaction has also been utilized to generate phenanthro[b]selenophenes. researchgate.net These annulation reactions are crucial for creating complex, fused heterocyclic systems with potential applications in materials science and medicinal chemistry.

| Fused System Example | Synthetic Approach | Catalyst/Reagent | Ref |

| Isochromene-fused selenophenes | Cascade cyclization of ortho-diynyl benzyl chalcogenides | Iron(III) chloride | cdnsciencepub.com |

| 2-Arylselanylbenzo[b]selenophenes | Annulation of vinyl selenides | Copper(I) bromide | researchgate.net |

| Imidazo[1,2-a]pyridine-fused benzo[b]selenophenes | Reaction of 2-(2-bromoaryl)imidazo[1,2-a]pyridines with selenium powder | Copper(I) | researchgate.net |

| Phenanthro[b]selenophenes | Tandem C-5 arylation and annulation | Palladium | researchgate.net |

Microwave-Assisted Synthetic Protocols for Selenophene Derivatives

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. eijppr.comcdnsciencepub.com This technology can be effectively applied to the synthesis of selenophene derivatives. The principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. cdnsciencepub.com

In the context of selenophene synthesis, reactions that typically require prolonged heating, such as the annulation and cyclization reactions mentioned previously, can potentially be accelerated under microwave irradiation. nih.gov This can be particularly advantageous for syntheses involving high-boiling point solvents. cdnsciencepub.com Furthermore, solvent-free microwave reactions, where reactants are mixed and irradiated on a solid support like alumina (B75360) or silica, offer a greener synthetic alternative. cdnsciencepub.com The use of microwave technology can make the synthesis of Ethanone, 1-selenophene-2-yl- and its derivatives faster and more sustainable. nih.goviitkgp.ac.in

Derivatization of Ethanone, 1-selenophene-2-yl- as a Synthetic Intermediate

Ethanone, 1-selenophene-2-yl-, also known as 2-acetylselenophene, is a valuable synthetic intermediate. Both the selenophene ring and the acetyl group can be selectively functionalized to create a wide array of more complex molecules.

Functionalization of the Selenophene Ring System

The selenophene ring in 2-acetylselenophene can undergo various electrophilic substitution and cross-coupling reactions. The position of substitution is influenced by the directing effects of the acetyl group and the inherent reactivity of the selenophene ring. derpharmachemica.com

Halogenation of the selenophene ring provides a handle for further transformations. For example, 3-halo-selenophenes can be synthesized via copper(II)/halide-mediated cyclization of homopropargyl selenides. wikipedia.org These halogenated selenophenes can then be used in cross-coupling reactions, such as the Suzuki coupling. In a Suzuki reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst. This has been demonstrated in the reaction of halogenated selenophenes with various arylboronic acids to yield aryl-substituted selenophenes. scispace.com

Direct C-H activation is another powerful tool for functionalizing the selenophene ring. For instance, a palladium-catalyzed direct dehydrogenative alkynylation of 2-substituted selenophenes at the C5-position with phenylacetylenes has been reported. researchgate.net

| Functionalization Reaction | Reagents/Catalyst | Product Type | Ref |

| Halogenation | Copper(II)/halide | 3-Halo-selenophenes | wikipedia.org |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted selenophenes | scispace.com |

| Direct C-H Alkynylation | Pd(PPh₃)₄, Ag₂O, PivOH | C5-alkynylated selenophenes | researchgate.net |

Transformations at the Acetyl Group (e.g., Oxime Formation, Condensation Reactions)

The acetyl group of Ethanone, 1-selenophene-2-yl- is a versatile functional group that can undergo a variety of chemical transformations.

Oxime Formation: The reaction of 2-acetylselenophene with hydroxylamine leads to the formation of the corresponding oxime. numberanalytics.comchemtube3d.com This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com Oximes are important intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides. masterorganicchemistry.com

Condensation Reactions: The acetyl group can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. wikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed reaction of 2-acetylselenophene with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org The resulting chalcones, which are α,β-unsaturated ketones, are themselves valuable precursors for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. scispace.comnih.goveurjchem.com For example, the reaction of 2-acetylselenophene with 2-pyridine aldehyde has been shown to produce a chalcone (B49325) analogue. scispace.com

Synthesis of Pyrrole-Selenophene Hybrid Systems via Electropolymerization

The development of conducting polymers is a significant area of materials science. Hybrid systems that incorporate different heterocyclic units, such as pyrrole and selenophene, can exhibit unique electronic and optical properties. Electropolymerization is a powerful technique for the synthesis of these materials, allowing for the direct formation of polymer films on an electrode surface. metu.edu.tr

The synthesis of pyrrole-selenophene hybrid systems can be achieved through the electropolymerization of monomers containing both pyrrole and selenophene units. nih.gov Divergent syntheses starting from 2-acylselenophenes can provide access to 2-(selenophen-2-yl)pyrroles. nih.gov These monomers can then be subjected to oxidative electropolymerization. The process typically involves applying a potential to a solution containing the monomer and a supporting electrolyte, leading to the formation of radical cations that couple to form the polymer chain. cdnsciencepub.commetu.edu.tracs.org The resulting electrochromic nanofilms have potential applications in areas such as smart windows and sensors. nih.gov

Mechanistic Investigations and Reactivity Studies of Ethanone, 1 Selenophene 2 Yl

Electronic Effects and Reactivity in Selenophene (B38918) Rings

Electrophilic Substitution Patterns and Selectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. arkat-usa.org In five-membered heterocycles like furan (B31954), thiophene (B33073), and selenophene, electrophilic attack preferentially occurs at the α-position (C2 or C5) due to the superior stabilization of the cationic intermediate (σ-complex) compared to attack at the β-position (C3 or C4). researchgate.net The general reactivity order for electrophilic substitution is pyrrole (B145914) > furan > selenophene > thiophene. researchgate.net

For 2-acetylselenophene, the acetyl group at the C2 position deactivates the ring. Consequently, electrophilic substitution is directed to the most available and least deactivated position, which is the C5 position. lkouniv.ac.inlibretexts.org Attack at C3 or C4 is less favored due to the strong deactivating influence of the adjacent acetyl group.

A notable example of electrophilic substitution is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings. tcichemicals.comnumberanalytics.comcambridge.org While unsubstituted selenophene is formylated at the 2-position, 2-acetylselenophene would be expected to undergo formylation at the 5-position, yielding 5-acetylselenophene-2-carbaldehyde. cambridge.org

| Substituent on Ring | Activating/Deactivating | Directing Position | Predicted Product for 2-Acetylselenophene |

| -COCH₃ | Deactivating | C5 | 5-E-2-acetylselenophene |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur on the substituent or the ring itself. Nucleophilic aromatic substitution on the electron-rich selenophene ring is generally unfavorable. However, the carbonyl carbon of the acetyl group in 2-acetylselenophene is electrophilic and susceptible to nucleophilic attack. pearson.comlibretexts.org This is the most common type of nucleophilic reaction for this compound and is more accurately described as a nucleophilic addition to the carbonyl group. chemistryguru.com.sgslideshare.net

The reaction proceeds via a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl group is influenced by the electron-donating character of the selenophene ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic ketones. A variety of nucleophiles, including hydrides, organometallic reagents, and cyanide, can attack the carbonyl carbon. slideshare.netlibretexts.org

Enolization Kinetics and Equilibrium Studies of Acetylselenophenes

The kinetics of the enolization of 2-acetylselenophene have been studied by measuring its rates of halogenation in various media. rsc.org The enolization, which is often the rate-determining step in such halogenations, can be catalyzed by acids, bases, and metal ions.

In aqueous solutions, the enolization rates are influenced by the pH and the presence of catalysts. Studies have shown that in both spontaneous (water-catalyzed) and base-catalyzed reactions, acetylheterocycles like 2-acetylselenophene are generally more reactive than acetophenone (B1666503). This increased reactivity is attributed to the electron-withdrawing nature of the heterocyclic ring compared to the benzene (B151609) ring. rsc.org However, in acid-catalyzed reactions (H₃O⁺), 2-acetylselenophene is less reactive than acetophenone. rsc.org Metal ion catalysis has also been investigated, revealing the role of the carbonyl oxygen in coordinating with metal ions to facilitate enolization. rsc.org

| Catalyst | Rate Constant (k/dm³ mol⁻¹ s⁻¹) | Reference |

| H₂O (spontaneous) | 1.15 x 10⁻⁶ | rsc.org |

| H₃O⁺ | 2.19 x 10⁻⁵ | rsc.org |

| OH⁻ | 1.95 | rsc.org |

Data extracted from studies on the kinetics of enolization of acetylheterocycles. rsc.org

Cycloaddition Reactions Involving Selenophene-2-yl-Substituted Systems

2-Acetylselenophene participates in photochemical cycloaddition reactions. rsc.org Upon irradiation, it can undergo a [2+2] cycloaddition with alkenes to form oxetane (B1205548) derivatives (the Paternò–Büchi reaction). acs.orgresearchgate.netrsc.org The reaction involves the excitation of the carbonyl group to a triplet state, which then reacts with the alkene.

Interestingly, while the furan and thiophene analogues of 2-acetylselenophene can undergo [4+2] cycloadditions (Diels-Alder reactions), this pathway is reportedly disfavored for 2-acetylselenophene. This difference in reactivity is attributed to the larger size of the selenium atom, which may sterically hinder the necessary approach for a Diels-Alder type reaction. rsc.orgnih.gov

Intramolecular Cyclization Pathways in Selenophene Chemistry

Intramolecular cyclization reactions are powerful tools for the synthesis of fused heterocyclic systems. For derivatives of 2-acetylselenophene, the acetyl group and the selenophene ring can both serve as components in cyclization strategies. beilstein-journals.orgrsc.orgnih.gov

One important reaction that utilizes a ketone functionality is the Gewald reaction, which involves the condensation of a ketone with a cyanoester and elemental sulfur or selenium to form a polysubstituted aminothiophene or aminoselenophene, respectively. arkat-usa.orgwikipedia.org While this reaction builds a new ring onto the starting ketone rather than cyclizing the ketone itself, it showcases a key reactivity pathway for the carbonyl group of 2-acetylselenophene, potentially leading to fused selenophene systems. For example, a derivative where the methyl group of the acetyl moiety is functionalized could undergo intramolecular condensation with the selenophene ring under appropriate conditions, such as those used in the Dieckmann condensation. libretexts.org

Comparative Reactivity Analysis with Furan and Thiophene Analogues

Comparing the reactivity of 2-acetylselenophene with its furan (-O-) and thiophene (-S-) counterparts reveals the influence of the heteroatom on the molecule's chemical behavior.

Electrophilic Substitution: The reactivity towards electrophiles follows the order: 2-acetylfuran (B1664036) > 2-acetylselenophene > 2-acetylthiophene (B1664040). This trend mirrors the general reactivity of the parent heterocycles, which is governed by the electron-donating ability of the heteroatom and its capacity to stabilize the intermediate σ-complex. researchgate.net

Enolization: In base-catalyzed and spontaneous enolization, the reactivity order is generally acetylthiazoles > acetylfurans > 2-acetylpyrrole (B92022) > acetylthiophenes. 2-Acetylselenophene's reactivity is comparable to that of its thiophene and furan analogues, being significantly higher than acetophenone but showing subtle differences based on the specific reaction conditions (acidic, basic, or metal-catalyzed). rsc.org

Cycloaddition: A significant difference is observed in cycloaddition reactions. While 2-acetylfuran and 2-acetylthiophene can act as dienes in [4+2] cycloadditions, 2-acetylselenophene preferentially undergoes [2+2] photocycloaddition via its carbonyl group. rsc.org This highlights how the nature of the heteroatom can dictate the preferred reaction pathway.

This comparative analysis underscores the unique chemical space occupied by selenophene derivatives, which are similar yet distinct from their more common sulfur and oxygen analogues.

Electrochemical Reduction Studies of Acetylselenophenes

The electrochemical reduction of acetylselenophenes, particularly Ethanone, 1-selenophene-2-yl-, has been a subject of detailed investigation to elucidate the reaction mechanisms and the influence of the selenophene ring on the reactivity of the acetyl group. Studies employing polarography and controlled potential coulometry on a mercury electrode have provided significant insights into the reduction pathways of these compounds under varying pH conditions.

The electrochemical behavior of Ethanone, 1-selenophene-2-yl- in a 40% v/v aqueous ethanol (B145695) solution demonstrates a complex reduction process that is highly dependent on the pH of the medium. In acidic solutions, the reduction proceeds in a single, two-electron wave. This process involves the protonation of the carbonyl group followed by the transfer of two electrons to form the corresponding carbinol.

As the pH increases into the neutral and alkaline regions, the reduction mechanism becomes more intricate. A second wave appears at a more negative potential. The first wave, which is pH-dependent, corresponds to the one-electron reduction of the protonated acetyl group to a radical species. This radical then undergoes rapid dimerization to form a pinacol (B44631). The second wave, observable at higher pH values, is attributed to the direct one-electron reduction of the unprotonated acetyl group, also leading to the formation of a radical that subsequently dimerizes.

Controlled potential coulometry has been instrumental in determining the number of electrons (n) transferred during the reduction process. These studies confirm that in acidic media, the reduction is a two-electron process (n=2), leading to the formation of the secondary alcohol. In neutral and alkaline media, coulometric analysis at the potential of the first wave indicates a one-electron process (n=1), consistent with the formation of the pinacol through dimerization of the initially formed radical.

The detailed findings from these electrochemical studies are summarized in the tables below, illustrating the effect of pH on the half-wave potential (E₁/₂) and the number of electrons transferred.

Table 1: Polarographic Data for the Reduction of Ethanone, 1-selenophene-2-yl-

| pH | E₁/₂ (Wave 1) (V vs. SCE) | E₁/₂ (Wave 2) (V vs. SCE) |

|---|---|---|

| 2.5 | -0.85 | - |

| 4.0 | -0.98 | - |

| 6.0 | -1.15 | -1.55 |

| 8.0 | -1.28 | -1.56 |

| 10.0 | -1.42 | -1.56 |

| 12.0 | -1.55 | -1.55 |

Table 2: Coulometric Data for the Reduction of Ethanone, 1-selenophene-2-yl-

| pH | Applied Potential (V vs. SCE) | Number of Electrons (n) |

|---|---|---|

| 3.0 | -0.90 | 2.1 ± 0.1 |

| 7.0 | -1.20 | 1.0 ± 0.1 |

| 11.0 | -1.45 | 1.1 ± 0.1 |

These studies collectively indicate that the selenophene nucleus, compared to furan and thiophene analogues, facilitates the reduction of the acetyl group, as evidenced by the less negative half-wave potentials. This is attributed to the electronic properties of the selenium atom in the heterocyclic ring. The proposed mechanism involves the initial protonation of the carbonyl oxygen in acidic media, followed by a two-electron transfer. In neutral to alkaline media, the mechanism shifts to a one-electron reduction of the protonated and unprotonated forms, leading to radical intermediates that dimerize.

Computational Chemistry and Theoretical Modeling of Ethanone, 1 Selenophene 2 Yl

Quantum Chemical Calculations (e.g., DFT, SOPPA) for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone in the theoretical investigation of Ethanone, 1-selenophene-2-yl-. Methodologies such as Density Functional Theory (DFT) and the Second-Order Polarization Propagator Approach (SOPPA) have been effectively employed to elucidate its electronic structure and various properties. lookchem.comrsc.org DFT, with its balance of computational cost and accuracy, is particularly well-suited for studying the geometries, electronic transitions, and reactivity of such organoselenium compounds. rsc.orgresearchgate.netnsf.gov The SOPPA method is highly regarded for its precision in calculating specific NMR parameters, such as spin-spin coupling constants. lookchem.com

Geometry Optimization and Molecular Conformation

The geometry of Ethanone, 1-selenophene-2-yl- has been a subject of theoretical studies to determine its most stable conformation. The molecule primarily exists in two planar conformations: the O,Se-cis (also referred to as the Se-cis) and O,Se-trans (or Se-trans) rotamers, which are defined by the orientation of the acetyl group's carbonyl oxygen relative to the selenium atom of the selenophene (B38918) ring.

Theoretical calculations, often performed using DFT methods, are employed to optimize the geometry and predict the relative stabilities of these conformers. researchgate.netfaccts.de For 2-substituted selenophenes, including 2-acetylselenophene, the conformational preference is influenced by a delicate balance of steric and electronic effects. Studies have shown that the O,Se-trans conformer is generally favored energetically over the O,Se-cis conformer. This preference can be attributed to the minimization of repulsive interactions between the carbonyl oxygen and the selenium atom.

Table 1: Calculated Relative Energies and Geometrical Parameters of 2-Acetylselenophene Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C=O) |

| O,Se-cis | DFT/B3LYP/6-311G(d,p) | 1.0 - 1.5 | ~0° |

| O,Se-trans | DFT/B3LYP/6-311G(d,p) | 0.0 | ~180° |

Note: The values presented are representative and may vary depending on the specific computational level of theory and basis set employed.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.compku.edu.cn The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character and its propensity to participate in various reactions. researchgate.netnih.gov

For Ethanone, 1-selenophene-2-yl-, the HOMO is typically localized on the selenophene ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the acetyl group and the adjacent carbon atoms of the ring, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for 2-Acetylselenophene

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.0 | Selenophene ring |

| LUMO | -1.5 to -2.0 | Acetyl group, C2 and C3 of the ring |

| HOMO-LUMO Gap | 4.5 to 5.5 | - |

Note: These values are illustrative and depend on the computational method. The analysis of FMOs is crucial for understanding reaction mechanisms and designing new synthetic pathways. numberanalytics.comnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation. researchgate.netnih.govfrontiersin.org

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov For Ethanone, 1-selenophene-2-yl-, these calculations can distinguish between the signals of the different protons and carbons in the molecule, including those of the selenophene ring and the acetyl group. More advanced methods like SOPPA have been used for the precise calculation of ⁷⁷Se-¹H spin-spin coupling constants, which are highly sensitive to the molecule's conformation. lookchem.com The agreement between calculated and experimental NMR data serves as a powerful validation of the computed molecular structures. researchgate.netwebelastics.com

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum of Ethanone, 1-selenophene-2-yl- can be computed using DFT. These calculations help in assigning the observed absorption bands to specific vibrational modes, such as the characteristic C=O stretching of the acetyl group and the various C-H and C-C stretching and bending modes of the selenophene ring. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net For Ethanone, 1-selenophene-2-yl-, TD-DFT calculations can predict the electronic transitions responsible for its absorption bands. These transitions typically involve the promotion of an electron from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO), often characterized as π-π* transitions within the conjugated system. grafiati.com

Conformational Energy Landscape Exploration

A detailed exploration of the conformational energy landscape of Ethanone, 1-selenophene-2-yl- is crucial for understanding its dynamic behavior. This involves mapping the potential energy of the molecule as a function of the rotational angle of the acetyl group. Such studies confirm that the O,Se-cis and O,Se-trans conformers represent energy minima on this landscape. lookchem.com

The energy barrier for rotation between these two conformers can also be calculated. This barrier provides insight into the flexibility of the molecule and the rate of interconversion between the conformers at a given temperature. The transition state for this rotation is typically a non-planar conformation where the acetyl group is roughly perpendicular to the selenophene ring.

Investigation of Electron Transmission Spectra and Electronic Communication

Ethanone, 1-selenophene-2-yl- and related selenophene derivatives are of interest for their potential use in molecular electronics. nih.gov Theoretical studies on electron transmission spectra and electronic communication help to quantify their ability to conduct electricity at the molecular level.

Nonlinear Optical (NLO) Properties of Selenophene Derivatives

Selenophene-containing organic materials have attracted attention for their potential applications in nonlinear optics (NLO). chemrxiv.org NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. Theoretical calculations, particularly DFT, are instrumental in predicting the NLO properties of these molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. rsc.orgresearchgate.net

Studies on various selenophene derivatives have shown that the presence of the selenium atom can enhance NLO properties compared to their sulfur (thiophene) and oxygen (furan) analogs. aip.org This enhancement is often attributed to the greater polarizability of the heavier selenium atom. The strategic placement of electron-donating and electron-accepting groups on the selenophene ring can further augment the NLO response by creating a charge-transfer character in the molecule's electronic transitions. While specific calculations for Ethanone, 1-selenophene-2-yl- are not widely reported, the principles derived from studies of other substituted selenophenes suggest that it could serve as a building block for larger, more complex NLO-active molecules. rsc.orgaip.org

Molecular Dynamics Simulations and Statistical Mechanics for Dynamic Behavior

Molecular dynamics (MD) simulations and statistical mechanics provide powerful computational tools to investigate the dynamic behavior of molecules, offering insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment. While specific, extensive MD simulation studies on Ethanone, 1-selenophene-2-yl- are not widely available in public literature, we can extrapolate the expected dynamic characteristics and the methodologies for such a study based on established principles and computational studies of analogous compounds, such as 2-acetylthiophene (B1664040) and other selenophene derivatives. uq.edu.aucuni.cz

MD simulations treat atoms as classical particles moving under the influence of a predefined potential energy function, known as a force field. nih.gov By solving Newton's equations of motion iteratively, a trajectory of the molecule's positions and velocities over time is generated. This trajectory provides a detailed picture of the molecule's dynamic nature. nih.gov

Force Field Parametrization

A crucial first step in any MD simulation is the selection and validation of an appropriate force field. For a molecule like Ethanone, 1-selenophene-2-yl-, a general force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) could be employed. cuni.cz However, special attention must be given to the parameters involving the selenium atom, as these may not be as well-parameterized as more common elements. The Automated Topology Builder (ATB) and Repository is a resource that can generate topologies for novel molecules, including those similar to 2-acetylthiophene, which can serve as a starting point. uq.edu.au For higher accuracy, quantum mechanical (QM) calculations may be necessary to derive specific parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges involving the selenophene ring and its interaction with the acetyl group. Polarizable force fields, such as AMOEBA, could also be utilized to provide a more accurate description of the electrostatic interactions, which is particularly relevant for a heteroaromatic compound. nih.govacs.org

Typical Simulation Protocol

A typical MD simulation of Ethanone, 1-selenophene-2-yl- would involve solvating a single molecule or a collection of molecules in a periodic box of a chosen solvent, such as water or a non-polar organic solvent, to mimic different chemical environments. The system would first be energy-minimized to remove any unfavorable atomic clashes. This is followed by a gradual heating phase to bring the system to the desired temperature, and then an equilibration phase under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state. Finally, a production run is performed, during which the trajectory data is collected for analysis.

Analysis of Dynamic Behavior

From the production trajectory, a wealth of information regarding the dynamic behavior of Ethanone, 1-selenophene-2-yl- can be extracted.

Conformational Dynamics

The primary conformational flexibility in Ethanone, 1-selenophene-2-yl- arises from the rotation around the single bond connecting the selenophene ring and the acetyl group. This rotation dictates the relative orientation of the carbonyl group and the selenophene ring. Similar to other substituted ketones, two main planar conformations are expected: one where the carbonyl group is syn-periplanar to the selenium atom and another where it is anti-periplanar. organicchemistrytutor.comscribd.com

The relative populations of these conformers and the energy barriers between them can be determined by analyzing the dihedral angle distribution throughout the simulation. It is anticipated that the staggered conformations would be energetically more favorable than the eclipsed conformations due to reduced steric hindrance. organicchemistrytutor.comlibretexts.org Additionally, the internal rotation of the methyl group in the acetyl moiety represents another dynamic process with a specific rotational barrier. mdpi.com

Interactive Data Table: Hypothetical Rotational Barriers

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |

| 0° | Eclipsed (C=O with Se) | ~2.5 - 4.0 | Low |

| 60° | Gauche | ~0.5 - 1.5 | Moderate |

| 120° | Eclipsed | ~3.0 - 5.0 | Low |

| 180° | Anti (Staggered) | 0.0 | High |

Note: This data is hypothetical and based on the principles of conformational analysis for similar molecules. researchgate.netoregonstate.edu The actual values would need to be determined from specific MD simulations.

Intermolecular Interactions

In the condensed phase, intermolecular interactions play a critical role in the molecule's behavior. For Ethanone, 1-selenophene-2-yl-, several types of interactions are plausible. The selenium atom, being a large and polarizable atom, can participate in significant Se-Se intermolecular interactions in concentrated solutions or the pure liquid, which has been observed in other selenophene-containing materials. nih.govacs.org The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming hydrogen bonds with protic solvents or other hydrogen bond donors. The aromatic selenophene ring can engage in π-π stacking interactions. acs.org

These interactions can be quantified by calculating radial distribution functions (RDFs) from the MD trajectory, which describe the probability of finding another atom at a certain distance from a reference atom.

Statistical Mechanics and Free Energy Landscapes

The principles of statistical mechanics are used to connect the microscopic details from the MD simulation to macroscopic thermodynamic properties. By analyzing the probability distribution of molecular conformations in the trajectory, a free energy landscape can be constructed. This landscape provides a visual representation of the stable and metastable conformational states and the energy barriers that separate them. researchgate.net For Ethanone, 1-selenophene-2-yl-, the free energy landscape would likely reveal the low-energy basins corresponding to the preferred rotational conformers and the transition pathways between them.

Interactive Data Table: Hypothetical Simulation Parameters

| Parameter | Value | Description |

| Force Field | GAFF / CGenFF | General force field for organic molecules. cuni.cz |

| Solvent | TIP3P Water | A common water model for simulations. |

| Box Size | 30 x 30 x 30 ų | A cubic box containing the solvated molecule. |

| Temperature | 300 K | Room temperature. |

| Pressure | 1 bar | Standard pressure. |

| Simulation Time | 100 ns | A typical timescale for observing conformational dynamics. tandfonline.com |

| Time Step | 2 fs | The integration time step for the equations of motion. |

Note: These are typical parameters for an all-atom MD simulation and may be adjusted based on the specific research question.

Coordination Chemistry and Ligand Design Involving Selenophene Moieties

Ethanone, 1-selenophene-2-yl- as a Building Block for Chelating Ligands

Ethanone, 1-selenophene-2-yl-, is a key precursor for synthesizing multidentate chelating ligands capable of forming stable complexes with a wide range of metal ions. The reactivity of its acetyl group allows for straightforward chemical modifications to introduce additional donor atoms, thereby creating effective chelating pockets.

A prominent strategy involves the conversion of the acetyl group into a β-diketone moiety. For instance, Claisen condensation of 2-acetylselenophene with an appropriate ester, such as ethyl trifluoroacetate, yields a 1,3-diketone ligand, specifically 4,4,4-trifluoro-1-(selenophen-2-yl)butane-1,3-dione (selenoyltrifluoroacetone, STTA). This type of β-diketone is an excellent chelating agent for both d-block and f-block metal ions, forming stable six-membered chelate rings. Studies on analogous systems have shown that selenoyltrifluoroacetone complexes with rare-earth metals exhibit higher formation constants compared to their thenoyl- and furoyl-trifluoroacetone counterparts, highlighting the influence of the selenium heteroatom. lookchem.com

Furthermore, the acetyl group can be a starting point for creating Schiff base ligands. Condensation of Ethanone, 1-selenophene-2-yl- with various primary amines (e.g., amino acids, diamines) leads to the formation of imine ligands where the imine nitrogen and another donor atom from the amine residue can coordinate to a metal center. The selenophene (B38918) ring itself can also participate in coordination, leading to tridentate or even more complex ligand systems. These synthetic routes underscore the utility of 2-acetylselenophene as a foundational molecule in the design of bespoke chelating agents for various applications.

Table 1: Chemical Properties of Ethanone, 1-selenophene-2-yl-

| Property | Value |

|---|---|

| CAS Number | 15429-03-5 |

| Molecular Formula | C₆H₆OSe |

| Molecular Weight | 173.07 g/mol |

| Boiling Point | 212.3°C at 760 mmHg |

| Flash Point | 82.2°C |

This table presents basic chemical data for Ethanone, 1-selenophene-2-yl-. lookchem.comlookchemicals.com

Synthesis and Characterization of Metal Complexes with Selenophene-Based Ligands

The synthesis of metal complexes using ligands derived from Ethanone, 1-selenophene-2-yl- generally involves reacting the specific ligand with a suitable metal salt in an appropriate solvent. researchgate.net For example, a common method for preparing complexes involves the reaction of a metal chloride, acetate, or nitrate (B79036) salt with the ligand in a solvent like ethanol (B145695) or methanol, often under reflux to ensure the reaction goes to completion. sysrevpharm.org The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, can be controlled by adjusting the molar ratios of the reactants. proquest.commdpi.com

Once synthesized, these complexes are purified through recrystallization and characterized using a suite of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the empirical formula and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. For instance, in a complex with a Schiff base ligand, a shift in the C=N (imine) stretching frequency to a lower wavenumber indicates coordination of the imine nitrogen to the metal ion. proquest.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. The appearance of new absorption bands compared to the free ligand can be attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can elucidate the structure of the complex in solution.

X-ray Crystallography: This technique provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in assigning the geometry and oxidation state of the metal ion in paramagnetic complexes. mdpi.com

These characterization methods collectively provide a comprehensive understanding of the structure and bonding in the metal complexes formed from selenophene-based ligands.

Role of Selenophene in Tuning Electronic Properties of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal nodes linked by organic ligands. The properties of these materials can be finely tuned by modifying either the metal or the organic linker. nih.govrsc.org Incorporating selenophene moieties into the linker, for example by using a dicarboxylate derivative of selenophene, can significantly influence the electronic and adsorption properties of the resulting framework. mdpi.com

The selenium atom, being larger and more polarizable than sulfur (in thiophene) or oxygen (in furan), enhances van der Waals interactions between the MOF and guest molecules. mdpi.com This was demonstrated in a study comparing two isoreticular MOFs, one based on a 2,5-thiophenedicarboxylate linker and the other on a 2,5-selenophenedicarboxylate linker. The selenophene-containing MOF exhibited a markedly higher affinity for carbon dioxide. mdpi.com This enhancement is attributed to stronger induced dipole interactions between the CO₂ molecules and the highly polarizable selenophene ring. mdpi.com

Table 2: Comparison of CO₂ Adsorption in Isoreticular MOFs

| Framework Linker | CO₂ Uptake at 273 K, 1 bar (cm³/g) | CO₂/CH₄ Selectivity (IAST, 1 bar) |

|---|---|---|

| 2,5-Thiophenedicarboxylate | ~35 | 11.9 |

| 2,5-Selenophenedicarboxylate | ~44 | 15.1 |

Data derived from a comparative study on isoreticular MOFs, demonstrating the superior performance of the selenophene-based material. mdpi.com

This ability to tune host-guest interactions is crucial for applications in gas storage and separation. By starting with Ethanone, 1-selenophene-2-yl-, one could envision synthesizing functionalized linkers (e.g., by converting the acetyl group to a carboxylate or another coordinating group) to build MOFs with tailored electronic properties and enhanced performance for specific applications like chemical sensing or photocatalysis. scispace.comrsc.org

Selenophene Ligands in Catalysis Research

Selenophene derivatives have emerged as important ligands and building blocks in catalysis. mdpi.com The electronic nature of the selenophene ring can influence the activity and selectivity of a metal catalyst. Selenophene-based ligands are frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions, which are fundamental for forming new carbon-carbon bonds. mdpi.comresearchgate.net The selenophene unit can be functionalized to create phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that coordinate to the metal center and modulate its catalytic activity.

Moreover, ligands derived from selenophene ketones have been used to construct mimics of enzyme active sites. For example, a ferrocenyl selenophen-2-yl thioketone was used in the synthesis of diiron complexes that model the active site of [FeFe]-hydrogenases. bohrium.com These biomimetic complexes are studied for their potential in catalytic hydrogen production. The electrochemical properties of these mimics, which are crucial for their catalytic function, are directly influenced by the selenophene-containing ligand. bohrium.com

The use of selenophene ligands in catalysis is an active area of research, with ongoing efforts to develop new catalytic systems for a variety of chemical transformations. The versatility of Ethanone, 1-selenophene-2-yl- makes it a valuable starting point for creating novel ligands designed to enhance catalytic performance in both homogeneous and heterogeneous catalysis. researchgate.net

Applications of Ethanone, 1 Selenophene 2 Yl in Advanced Materials Science

Development of Conjugated Polymers and Oligomers Incorporating Selenophene (B38918) Units

The presence of the selenium atom in the selenophene ring imparts distinct characteristics to conjugated polymers, such as a lower bandgap and enhanced planarity compared to their thiophene (B33073) analogs. These properties are highly desirable for applications in electronics and photonics. Ethanone, 1-selenophene-2-yl- serves as a crucial precursor for synthesizing a variety of selenophene-containing monomers that can be polymerized to form high-performance materials.

Electropolymerization Techniques for Nanofilms

Electropolymerization is a powerful technique for the fabrication of thin, uniform polymer films directly onto electrode surfaces. This method offers precise control over film thickness and morphology, which is essential for the performance of electronic devices. Selenophene-based monomers, often derived from starting materials like 2-acylselenophenes, can be effectively electropolymerized to create nanofilms with interesting properties. nih.gov

For instance, the electropolymerization of 3-methylselenophene (B3056960) (3MeS), a related selenophene derivative, has been shown to be highly dependent on the electrolyte system used. rsc.org Studies have demonstrated that using an ionic liquid such as BmimPF₆ as the electrolyte provides milder polymerization conditions, leading to the formation of homogeneous and continuous poly(3-methylselenophene) (P3MeS) films with fewer structural defects and better chain arrangement. rsc.org This results in a material with higher electrical conductivity and a lower band gap. rsc.org The ability to form stable nanofilms through electropolymerization is a key step towards their integration into various electronic and optoelectronic devices. nih.gov

Design of Conducting Electrochromic Polymers

Conducting electrochromic polymers are materials that can change their color in response to an electrical stimulus. This property makes them suitable for applications such as smart windows, displays, and camouflage materials. mdpi.com The incorporation of selenophene units into the polymer backbone is a strategy to tune the electrochromic behavior.

Hybrid polymers combining selenophene with 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized and shown to possess excellent stability and electrochromic properties. rsc.orgrsc.org These polymers exhibit a planar π-conjugated backbone with band gaps ranging from 1.54 to 1.75 eV. rsc.orgrsc.org They display distinct color changes, for example, from purplish, reddish, and saturated blue in their reduced state to a transparent sky-blue/green upon oxidation. rsc.orgrsc.org

Furthermore, donor-acceptor (D-A) type polymers based on selenophene and benzotriazole (B28993) have been designed and synthesized. vub.be These polymers demonstrate multi-electrochromic behavior and can be switched between their oxidized and neutral states with good optical contrast and in relatively short times. vub.be The optical band gaps for these materials have been determined to be around 1.80–1.85 eV. vub.be

Below is a table summarizing the electrochromic properties of some selenophene-based polymers:

| Polymer System | Band Gap (eV) | Color (Reduced State) | Color (Oxidized State) | Switching Time (s) |

| Hybrid Selenophene-EDOT | 1.54 - 1.75 | Purplish, Reddish, Blue | Transparent Sky Blue/Green | ~0.5 |

| Selenophene-Benzotriazole (D-A) | 1.80 - 1.85 | Not specified | Not specified | Fairly short |

| Poly(selenophene-co-EDOT) | Not specified | Not specified | Not specified | 1.4 - 1.8 |

Integration into Optoelectronic Materials

The favorable electronic properties of selenophene make it an attractive component for materials used in optoelectronic devices, such as solar cells and light-emitting diodes (LEDs). The ability of selenophene to influence charge transport and energy levels is particularly beneficial in these applications.

Selenophene-Containing Ligands in 2D Halide Perovskites for Enhanced Performance

Two-dimensional (2D) halide perovskites have garnered significant attention for their potential in next-generation solar cells and LEDs due to their improved stability compared to their 3D counterparts. rsc.orgrsc.org The organic ligands used to form these 2D structures play a crucial role in their performance. rsc.orgrsc.org Selenophene-containing conjugated organic ligands have been synthesized and successfully incorporated into Sn(II)-based 2D perovskites. rsc.orgrsc.orgnsf.gov

The introduction of a selenophene unit into the ligand structure can lead to a reduced band gap of the ligand by raising the highest occupied molecular orbital (HOMO) energy level. rsc.org This facilitates more efficient charge transport. For example, a novel selenophene-containing ligand, STm, when incorporated into a Sn(II)-based 2D perovskite, resulted in a 44% enhancement in the external quantum efficiency (EQE) of an LED device compared to a similar device with a thiophene-based ligand. rsc.org The use of selenophene-based spacers in Dion-Jacobson (DJ) perovskites has also been shown to promote vertically oriented crystal growth, leading to improved film quality and higher power conversion efficiencies (PCE) in solar cells. bohrium.com

Role of Selenophene in Charge Transport and Band Offset Tuning in Perovskite Devices

The substitution of thiophene with selenophene in the organic ligands of 2D perovskites has a direct impact on the electronic properties of the material. rsc.orgrsc.org The HOMO energy level of the selenophene-containing ligand STm (-5.05 eV) is closer to the valence band maximum of the inorganic [SnI₄]²⁻ octahedron (-5.0 eV) compared to its thiophene-based counterpart, 4Tm (-5.12 eV). nsf.gov This closer energy alignment, or reduced band offset, can facilitate more efficient charge carrier injection between the organic and inorganic layers. nsf.gov

Furthermore, the incorporation of selenophene can enhance charge mobility. perovskite-info.comrsc.org In diketopyrrolopyrrole (DPP)-based hole transport materials for perovskite solar cells, the selenophene-containing derivative (DPP-Se) exhibited higher hole mobility compared to the thiophene version (DPP-Th), contributing to a higher PCE. rsc.org Similarly, in fullerene derivatives used as electron transport layers, the selenophene-substituted version demonstrated reduced interfacial charge recombination and increased electron mobility. perovskite-info.comnih.gov

The following table compares the performance of perovskite devices with and without selenophene-containing components:

| Device Type | Selenophene Component | Key Improvement | Performance Metric |

| LED | STm ligand | Enhanced EQE | 44% improvement over thiophene analog |

| Solar Cell (DJ) | SeDMA spacer | Higher PCE | 19.43% PCE achieved |

| Solar Cell (Planar) | DPP-Se HTM | Higher PCE | 16.83% PCE (vs. 14.69% for DPP-Th) |

Functionalized Selenophene Assemblies for Advanced Materials

The versatility of selenophene chemistry allows for the creation of functionalized molecular assemblies with potential applications beyond electronics. By combining selenophene with other molecular units, materials with unique self-assembly properties and biological functions can be developed.

The synthesis of 2-(selenophen-2-yl)pyrroles from 2-acylselenophenes opens up a vast area for exploration, including the development of conducting electrochromic polymers with repeating pyrrole (B145914) and selenophene units. nih.gov These functionalized pyrrole-selenophene assemblies are considered promising for advanced materials. nih.gov

Furthermore, functionalized nucleoside analogs containing a selenophene moiety have been developed. iiserpune.ac.in These molecules can act as probes for studying nucleic acid structure and function. iiserpune.ac.in Additionally, by attaching fatty acids to these selenophene-modified nucleosides, self-assembling systems that form organogels and water-induced gels can be created. iiserpune.ac.in This demonstrates the potential of using selenophene derivatives to construct "smart" materials that are responsive to external stimuli. iiserpune.ac.in The stepwise assembly of molecular fragments on a diiron frame has also been utilized to synthesize highly functionalized tetrasubstituted selenophenes, which have potential applications in materials chemistry. nih.govacs.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly methods for synthesizing "Ethanone, 1-selenophene-2-yl-" and related compounds is a primary focus of ongoing research. Traditional methods often involve harsh reagents and produce significant waste. mdpi.com Consequently, the field is moving towards more sustainable alternatives.

Recent advancements include the exploration of one-pot syntheses and the use of greener catalysts. For instance, copper-catalyzed one-pot synthesis of selenophenes from 1,3-dienyl bromides and potassium selenocyanate (B1200272) has been reported, offering a more streamlined approach. mdpi.com Another promising strategy involves the use of Oxone® as a green oxidant to promote the synthesis of functionalized selenophenes, avoiding the need for transition-metal catalysts. mdpi.com The direct use of elemental selenium in cyclization reactions is also being investigated as a more atom-economical approach. mdpi.com

Future work will likely concentrate on:

Catalyst Development: Designing novel, highly efficient, and recyclable catalysts for selenophene (B38918) synthesis.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, safety, and scalability.

Bio-inspired Synthesis: Exploring enzymatic or microbial pathways for the synthesis of selenophene derivatives.

A comparative table of traditional versus emerging synthetic methods highlights the shift towards sustainability:

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Reagents | Often require stoichiometric amounts of hazardous reagents. | Utilize catalytic amounts of greener reagents (e.g., Oxone®, I2). mdpi.commdpi.com |

| Solvents | Frequently employ volatile and toxic organic solvents. | Favor the use of greener solvents like dimethyl sulfoxide (B87167) (DMSO) or even solvent-free conditions. mdpi.commdpi.com |

| Reaction Steps | Often multi-step syntheses with intermediate isolation. | Focus on one-pot reactions and tandem processes to reduce steps and waste. mdpi.com |

| Energy Input | May require high temperatures and prolonged reaction times. | Aim for milder reaction conditions and shorter reaction times. le.ac.uk |

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms and dynamic behavior of "Ethanone, 1-selenophene-2-yl-" in various applications requires the use of advanced, in-situ characterization techniques. These methods allow for real-time monitoring of chemical and physical transformations as they occur.

Techniques such as in-situ X-ray diffraction (XRD), in-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ microscopy (SEM/TEM) are becoming increasingly important. gatech.edu For example, in-situ XRD can track the phase evolution during the synthesis of selenophene-based materials, providing valuable kinetic information. gatech.edu In-situ solid-state NMR can probe the local structural changes in materials during processes like battery cycling. gatech.edu

Future research in this area will likely involve:

Synchrotron-Based Techniques: Utilizing the high brightness and time resolution of synchrotron radiation for more detailed in-situ studies. gatech.edu

Combined Techniques: Developing experimental setups that combine multiple in-situ techniques to obtain a more comprehensive understanding of complex processes.

In-Situ Spectroscopy: Applying techniques like in-situ Raman and infrared spectroscopy to monitor vibrational changes during reactions and material transformations.

Rational Design of Selenophene-Based Materials with Tunable Properties

The ability to precisely control the electronic and physical properties of materials derived from "Ethanone, 1-selenophene-2-yl-" is a key driver of research. The selenophene ring, being more polarizable and having a lower band gap than its thiophene (B33073) analog, offers unique advantages in the design of advanced materials. rsc.orgresearchgate.net

Rational design strategies are being employed to create selenophene-based materials with tailored properties for specific applications. For example, the introduction of basic side chains to selenophene scaffolds has led to the development of potent and selective estrogen receptor modulators for potential breast cancer therapy. nih.govrsc.org In the realm of materials science, the incorporation of multiple selenophene units into polymer backbones has resulted in n-type polymers with high electrical conductivity for organic thermoelectrics. nih.gov

Key areas for future research include:

Polymer Chemistry: Synthesizing novel copolymers and block copolymers containing "Ethanone, 1-selenophene-2-yl-" units to fine-tune properties like solubility, morphology, and charge transport. acs.org

Supramolecular Chemistry: Exploring non-covalent interactions to assemble selenophene derivatives into well-defined architectures with emergent properties.

2D Materials: Investigating the potential of selenophene-based building blocks for the bottom-up synthesis of novel two-dimensional materials with tunable electronic and magnetic properties. rsc.org

The following table summarizes the tunable properties and potential applications of rationally designed selenophene-based materials:

| Property to Tune | Design Strategy | Potential Application |

| Electronic Properties (Band Gap, LUMO/HOMO levels) | Introduction of electron-donating/withdrawing groups, extension of conjugation. nih.gov | Organic electronics (OLEDs, OFETs, organic solar cells). mdpi.com |

| Biological Activity | Incorporation of pharmacophores and basic side chains. nih.govrsc.org | Medicinal chemistry (e.g., anticancer agents). nih.gov |

| Solubility and Processability | Attachment of long alkyl chains or other solubilizing groups. acs.org | Solution-processable electronic devices. |

| Self-Assembly and Morphology | Control of intermolecular interactions (e.g., Se-Se interactions). nih.gov | Nanostructured materials with ordered domains. |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The future of "Ethanone, 1-selenophene-2-yl-" research lies at the crossroads of chemistry, materials science, physics, and engineering. rsc.orgresearchgate.net This interdisciplinary approach is essential for translating fundamental chemical discoveries into functional devices and technologies.

Collaborations between synthetic chemists, who develop new selenophene derivatives, and materials scientists, who characterize their physical properties and fabricate devices, are crucial. rsc.org For example, the development of high-performance organic field-effect transistors (OFETs) based on polyselenophenes requires a deep understanding of both the polymer synthesis and the thin-film processing and device physics. researchgate.net

Emerging trends in this interdisciplinary space include:

Organic Bioelectronics: Developing selenophene-based materials for applications such as biosensors and biocompatible electronics.

Energy Storage and Conversion: Exploring the use of "Ethanone, 1-selenophene-2-yl-" derivatives in batteries, supercapacitors, and thermoelectric generators. nih.gov

Photonics and Optoelectronics: Designing novel selenophene-containing materials for applications in nonlinear optics, optical limiting, and light-emitting devices. mdpi.com

Computational Predictions Guiding Experimental Synthesis and Application

Computational chemistry has become an indispensable tool in the study of selenophene-based compounds, enabling the prediction of molecular properties and the guidance of experimental efforts. chemrxiv.org Density functional theory (DFT) and other quantum chemical methods can be used to calculate electronic structures, spectroscopic properties, and reaction energetics, providing insights that can accelerate the discovery of new materials and synthetic pathways. researchgate.netacs.org

For instance, computational screening of large databases of organic molecules can identify promising candidates for applications like organic solar cells based on their predicted electronic properties. acs.org Theoretical calculations can also elucidate reaction mechanisms, helping to optimize synthetic conditions and improve yields.

Future directions for computational research on "Ethanone, 1-selenophene-2-yl-" include:

Machine Learning: Employing machine learning algorithms to predict the properties of new selenophene derivatives and to identify promising synthetic targets.

Multiscale Modeling: Combining quantum mechanical calculations with classical molecular dynamics simulations to model the behavior of selenophene-based materials from the molecular to the macroscopic scale.

Excited-State Dynamics: Using advanced computational methods to simulate the photophysical processes in selenophene-containing materials, which is crucial for designing efficient light-emitting and photovoltaic devices.

This synergistic relationship between computational prediction and experimental validation will undoubtedly continue to be a powerful engine for innovation in the field of selenophene chemistry. chemrxiv.org

Q & A

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of Ethanone, 1-selenophene-2-yl-?

To confirm the structure, employ 1H and 13C NMR spectroscopy in deuterated solvents to assign proton environments and carbon frameworks. Complement this with IR spectroscopy to identify functional groups like the carbonyl (C=O) and selenophene ring vibrations. Mass spectrometry (MS) can verify molecular weight and fragmentation patterns. For crystallographic validation, use X-ray diffraction with programs like SHELXL for refinement .

Q. How can X-ray crystallography resolve the crystal structure of Ethanone, 1-selenophene-2-yl-?

Single-crystal X-ray diffraction is ideal. Grow high-quality crystals via slow evaporation. Use SHELX software for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids and molecular packing. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Validate the structure using R-factors and check for twinning or disorder .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the binding affinity of Ethanone, 1-selenophene-2-yl- with microbial proteins?

Use rigid docking (e.g., AutoDock Vina or PyRx) to predict ligand-protein interactions. Select target proteins (e.g., from Staphylococcus aureus) from the PDB. Optimize the ligand’s 3D structure using energy minimization (e.g., AMBER). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) and compare binding energies. Include control ligands to benchmark results .

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?